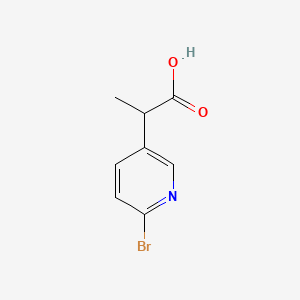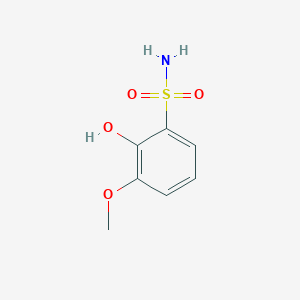
2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline typically involves the reaction of 2-methyl aniline with a triazole derivative. One common method involves the alkylation of 2-methyl aniline with a suitable triazole precursor under basic conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its triazole moiety.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can interact with cellular receptors, affecting signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-3-yl)ethyl)aniline
- 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-4-yl)ethyl)aniline
- 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-1-yl)ethyl)aniline
Uniqueness
2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different binding affinities and selectivities compared to other triazole derivatives .
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
2-methyl-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]aniline |
InChI |
InChI=1S/C12H16N4/c1-10-5-3-4-6-11(10)13-8-7-12-14-9-15-16(12)2/h3-6,9,13H,7-8H2,1-2H3 |
InChIキー |
AFPQVMJAYHOREO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NCCC2=NC=NN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)


![5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13582521.png)
![3-{1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-2-yl}propanoicacid](/img/structure/B13582527.png)



![3-(4-Methylphenyl)spiro[3.3]heptan-1-one](/img/structure/B13582559.png)





